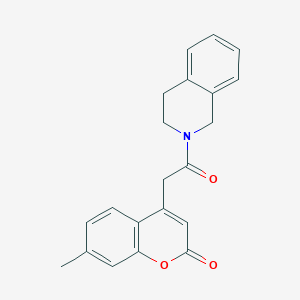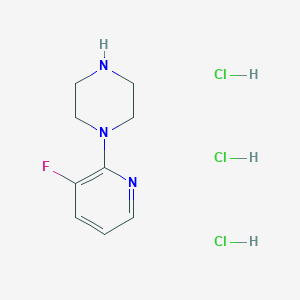![molecular formula C14H14ClNO5S2 B2395967 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide CAS No. 1421483-57-9](/img/structure/B2395967.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide” is a synthetic chemical compound. It does not appear to occur naturally . The compound is related to a class of compounds known as substituted cinnamides, which have been found to have potent cyclooxygenase inhibitory, anti-convulsant, antioxidant, anti-inflammatory, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .
Scientific Research Applications
Cyclooxygenase Inhibitor
This compound has been found to be a potent cyclooxygenase inhibitor . Cyclooxygenase is an enzyme that plays a key role in the inflammatory response. By inhibiting this enzyme, the compound could potentially be used in the treatment of conditions such as arthritis and other inflammatory diseases .
Anti-convulsant
The compound has shown anti-convulsant properties . This suggests that it could be used in the treatment of conditions such as epilepsy, which are characterized by abnormal brain activity leading to seizures .
Antioxidant
The compound has demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This property could make the compound useful in a variety of health applications, including the prevention of diseases associated with oxidative stress .
Anti-inflammatory Agent
In addition to its role as a cyclooxygenase inhibitor, the compound has been found to have anti-inflammatory properties . This could make it useful in the treatment of a wide range of conditions characterized by inflammation .
Analgesic
The compound has been found to have analgesic (pain-relieving) properties . This could potentially make it useful in the treatment of conditions characterized by pain .
Anti-microbial
The compound has demonstrated anti-microbial properties . This suggests that it could be used in the treatment of various infections caused by microbes .
Anti-tubercular
The compound has shown anti-tubercular activity . This suggests that it could be used in the treatment of tuberculosis, a serious infectious disease caused by the bacterium Mycobacterium tuberculosis .
Anti-tumoral
The compound has demonstrated anti-tumoral activities . This suggests that it could potentially be used in the treatment of various types of cancer .
Mechanism of Action
Target of Action
The compound N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide has been found to have anticancer activity against various cancer cell lines . It has been shown to inhibit VEGFR1, a receptor tyrosine kinase that plays a crucial role in angiogenesis . This compound also exhibits potent α-amylase inhibition, suggesting its potential as an antidiabetic agent .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular processes. In cancer cells, it causes cell cycle arrest at the S phase and induces apoptosis . As an α-amylase inhibitor, it interferes with the breakdown of complex carbohydrates into simple sugars, potentially helping to control blood glucose levels .
Biochemical Pathways
The compound’s anticancer activity is associated with the disruption of microtubule assembly, a crucial process in cell division . By inhibiting VEGFR1, it can also disrupt angiogenesis, a process that supplies nutrients to growing tumors . In terms of its antidiabetic activity, the inhibition of α-amylase can slow down carbohydrate digestion, reducing postprandial hyperglycemia .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how well a drug is absorbed and distributed throughout the body, how it’s metabolized, and how quickly it’s excreted .
Result of Action
The compound’s anticancer action results in the arrest of the cell cycle and the induction of apoptosis in cancer cells . Its antidiabetic action, on the other hand, can help control blood glucose levels by inhibiting α-amylase .
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5S2/c15-13-3-4-14(22-13)23(18,19)16-6-5-10(17)9-1-2-11-12(7-9)21-8-20-11/h1-4,7,10,16-17H,5-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZIDOZPVWSZNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2395886.png)

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2395890.png)



![3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol](/img/structure/B2395898.png)


![N-[4-(4-morpholinylcarbonyl)benzyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2395902.png)

![5-(4-(dimethylamino)phenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2395905.png)
![1,4-Bis(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)piperazine](/img/structure/B2395906.png)
![(2,6-dimethoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2395907.png)